molecular formula C13H18N2O2 B5007529 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol

Cat. No. B5007529
M. Wt: 234.29 g/mol
InChI Key: GLCYWTAXMAFMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as phenylhomopiperazine and has a molecular formula of C12H18N2O2.

Mechanism of Action

The exact mechanism of action of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for regulating the activity of neurotransmitters in the brain. By enhancing the activity of GABA-A receptors, this compound can reduce the excitability of neurons, thereby producing its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Additionally, it has been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that can contribute to seizures and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its potency and specificity. It has been found to produce significant effects at relatively low doses, which makes it a useful tool for studying the role of GABA-A receptors in neurological disorders. However, one limitation of using this compound is its potential toxicity. It has been shown to produce liver damage in some animal models, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is the development of new analogs that could produce more potent and specific effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate the safety and toxicity of this compound in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol involves the condensation of phenylacetic acid with cyclohexanone in the presence of ammonium acetate and acetic anhydride. This reaction results in the formation of 2-phenylcyclohexanone, which is then reduced using sodium borohydride to obtain this compound.

Scientific Research Applications

2-phenylhexahydro-1H-benzimidazole-1,3(2H)-diol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

1,3-dihydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-13,16-17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYWTAXMAFMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(N2O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.